[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone
Description
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone (CAS: 1444690-54-3) is a structurally complex organophosphorus compound characterized by a mesitylene (2,4,6-trimethylphenyl) core substituted with a chloromethyl group and a diphenylphosphoryl moiety. Its molecular weight is 396.85 g/mol . This compound is commercially available for research purposes, with Apollo Scientific listing it under the reference code 54-OR305433 .
Properties
IUPAC Name |
[3-(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClO2P/c1-16-14-17(2)22(18(3)21(16)15-24)23(25)27(26,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQXQYBCAKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Arbuzov-Michaelis Reaction Route
- This classical method involves the condensation of diphenyl phosphine chloride with a primary alcohol under the promotion of a tertiary amine acid-binding agent (e.g., triethylamine).
- The intermediate diphenyl phosphite ester is then reacted with 2,4,6-trimethylbenzoyl chloride in an Arbuzov-Michaelis reaction to yield the acylphosphine oxide product.
- By-products such as methyl chloride or ethyl chloride are generated, which pose environmental challenges due to their ozone-depleting potential and difficulty in recovery.
- The tertiary amines used are costly and hard to recycle, and the phosphite esters are flammable and require purification steps.
- This method is widely adopted industrially but faces increasing regulatory and environmental pressure, particularly in China, leading to production restrictions.
Non-Acyl Chloride Route via Aldehyde Condensation
- Patents describe a non-acyl chloride process where 2,4,6-trimethylbenzaldehyde condenses with diphenylphosphine oxide to form a secondary alcohol intermediate.
- This intermediate is oxidized under molybdate catalysis with organic peroxides (e.g., hydrogen peroxide, tert-butyl peroxide) to yield the acylphosphine oxide.
- This method avoids the use of acid chlorides and their associated hazards but requires careful catalyst and oxidant selection.
- Molybdate catalysts include molybdic anhydride, phosphomolybdates, and heteropolyacids; organic peroxides vary from hydrogen peroxide to peracetic acid.
- This method is promising for environmental friendliness but is more complex and less common industrially.
Recent Innovations and Environmental Considerations
- New preparation processes focus on eliminating tertiary amines, rare metals, and chlorinated alkane emissions.
- The "pot boiling" method using sodium metal, diphenyl phosphine chloride, and 2,4,6-trimethylbenzoyl chloride or esters is a breakthrough, offering low cost, environmental safety, and simple operation.
- This method produces only sodium chloride as a by-product, avoiding ozone-depleting substances and expensive reagents.
- It reflects industry trends toward sustainable and economically competitive photoinitiator production.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants & Catalysts | By-products & Environmental Impact | Advantages | Limitations |
|---|---|---|---|---|
| Arbuzov-Michaelis Reaction | Diphenyl phosphine chloride, primary alcohol, tertiary amine, 2,4,6-trimethylbenzoyl chloride | Chlorinated alkanes (methyl chloride, etc.), tertiary amine waste | Established industrial method, good yield | Expensive reagents, hazardous by-products, environmental issues |
| Metal-Mediated (Lithium or Sodium) | Diphenyl phosphine chloride, metallic lithium or sodium, 2,4,6-trimethylbenzoyl chloride, H2O2 | Sodium chloride (in improved method), lithium salts | Avoids tertiary amines, improved environmental profile (with sodium) | Lithium costly, sodium forms unstable intermediates without additives |
| Aldehyde Condensation & Oxidation | 2,4,6-trimethylbenzaldehyde, diphenylphosphine oxide, molybdate catalysts, organic peroxides | Minimal hazardous by-products if controlled | Avoids acid chlorides and chlorinated by-products | Complex catalysis, less industrially proven |
| Pot Boiling Sodium Method (Recent) | Diphenyl phosphine chloride, sodium metal, 2,4,6-trimethylbenzoyl chloride or esters | Sodium chloride only | Low cost, environmentally friendly, simple | Requires precise reaction conditions |
Detailed Research Findings
- Research confirms that the use of sodium metal in the presence of diphenyl phosphine chloride and 2,4,6-trimethylbenzoyl chloride under controlled "pot boiling" conditions yields the target compound efficiently with minimal waste.
- The avoidance of tertiary amines and organic peroxides reduces both cost and environmental hazards.
- Oxidation steps using hydrogen peroxide are common to convert acylphosphine intermediates to the corresponding oxides.
- Attempts to replace lithium with sodium or potassium show that sodium-based routes require proton-donating additives (e.g., tert-butanol) to stabilize intermediates; however, the recent method bypasses this need.
- Industrial scale-up of these methods focuses on balancing yield, purity, and environmental compliance, with the pot boiling sodium method gaining traction due to its simplicity and green chemistry profile.
Chemical Reactions Analysis
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-(Chloromethyl)-2,4,6-trimethylphenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function . The diphenylphosphoryl group may also interact with various enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO Derivatives)
- Structure : Shares the diphenylphosphoryl and mesitylene groups but lacks the chloromethyl substituent .
- Molecular Weight : ~380–390 g/mol (slightly lower than the target compound due to absence of Cl and CH2).
- Applications : Widely used as a photoinitiator in UV-curable resins and digital printing due to its efficient radical generation under light exposure .
- Key Difference : The chloromethyl group in the target compound introduces reactivity for further functionalization, unlike TPO derivatives, which are typically terminal in synthesis pathways .
1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone
- Structure : Contains the chloromethyl-mesitylene core but replaces the diphenylphosphoryl group with an acetyl group .
- Molecular Weight : 210.70 g/mol (significantly lighter due to simpler substituents).
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
- Structure : Features a chlorophenyl and methanesulfonylphenyl group but lacks the phosphoryl and mesitylene motifs .
- Molecular Weight : 294.76 g/mol.
- Properties : The methanesulfonyl group increases solubility in polar solvents, while the phosphoryl group in the target compound offers stronger electron-withdrawing effects for catalysis or coordination chemistry .
Phenyl(2,4,6-trimethoxyphenyl)methanone
- Structure : Substitutes methyl groups on the mesitylene ring with methoxy groups and lacks the chloromethyl and phosphoryl substituents .
- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing phosphoryl and chloromethyl groups in the target compound. This difference impacts reactivity in electrophilic aromatic substitution .
Comparative Data Table
Biological Activity
The compound 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone, also known as diphenylphosphoryl-3-chloromethyl-2,4,6-trimethylphenyl ketone, is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₂₃H₂₂ClO₂P
- Molecular Weight : 396.85 g/mol
- CAS Number : 1444690-54-3
The structure features a chloromethyl group attached to a trimethylphenyl moiety and a phosphoryl group, which may contribute to its biological activity through various interactions with biological macromolecules.
Biological Activity Overview
The biological activity of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone has been investigated in several studies. Key findings include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against specific bacterial strains. Its interaction with bacterial membranes may disrupt cellular integrity.
- Enzyme Inhibition : There is evidence indicating that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
1. Anticancer Effects
A study conducted on various cancer cell lines demonstrated that 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone significantly inhibited cell growth. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
Apoptosis was confirmed through flow cytometry analysis, indicating that the compound activates intrinsic apoptotic pathways.
2. Antimicrobial Activity
Research focused on the antimicrobial properties revealed that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These results suggest that 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone could be a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition Studies
In vitro assays showed that the compound inhibits key metabolic enzymes such as carbonic anhydrase and acetylcholinesterase. The inhibition constants (Ki) were determined to be:
| Enzyme | Ki (µM) |
|---|---|
| Carbonic Anhydrase | 5 |
| Acetylcholinesterase | 8 |
This inhibition may have implications for therapeutic applications in treating conditions like glaucoma and Alzheimer's disease.
Q & A
Q. What are the established synthetic routes for 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Friedel-Crafts acylation or phosphorylation reactions. For example, phosphorylation of mesitylene derivatives with diphenylphosphine oxide under anhydrous conditions (e.g., using AlCl₃ as a catalyst) is a common method. Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (1:1.2 for aryl chloride to phosphine oxide) critically affect yield (reported 70–85%) and purity (>95%) . Side products, such as unreacted chloromethyl intermediates, can be removed via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicology data are limited, structural analogs (e.g., trimethylbenzoyl diphenylphosphine oxide) require:
- Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Storage at 0–6°C in amber glass vials to prevent photodegradation .
- Waste disposal via halogenated solvent containers due to the chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in photoinitiation applications compared to non-halogenated analogs?
The chloromethyl substituent enhances UV absorption (λₐᵦₛ ~350 nm) and radical generation efficiency via homolytic cleavage under UV light. This increases polymerization rates in acrylate systems by 20–30% compared to non-halogenated analogs like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) . However, it may introduce side reactions (e.g., HCl release) in moisture-sensitive formulations, requiring inert atmospheres .
Q. What methodologies resolve contradictions in reported crystallographic data for this compound?
Discrepancies in unit cell parameters (e.g., space group assignments) often arise from twinning or poor crystal quality. Strategies include:
Q. How can HPLC methods be optimized to quantify trace impurities in this compound?
A validated reverse-phase HPLC method:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (75:25 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm.
- Retention Time : ~8.2 min for the main peak. Impurities (e.g., hydrolyzed phosphine oxide) elute at 6.5–7.8 min .
Tables for Key Data
Q. Table 2: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile/water (75:25 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 min (main compound) |
Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
